(2S,3S)-2-Amino-3-phenylbutyric acid-HCl
Description
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Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWQBMDOXGYAA-KUSKTZOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Stereochemical Significance As a Non Proteinogenic Amino Acid
(2S,3S)-2-Amino-3-phenylbutyric acid-HCl is classified as a non-proteinogenic, or unnatural, amino acid (UAA). nih.gov Unlike proteinogenic amino acids, which are the fundamental building blocks of proteins in most living organisms, non-proteinogenic amino acids are not incorporated into proteins during standard ribosomal translation. nih.govthedebrief.org The natural world contains a vast number of these non-coded amino acids, which are produced in specialized metabolic pathways. acs.org
The structure of this compound is based on a butyric acid backbone, featuring an amino group at the second carbon (C2) and a phenyl group at the third carbon (C3). The designation "(2S,3S)" is crucial as it describes the absolute stereochemistry at its two chiral centers. Chirality, or the "handedness" of a molecule, is a critical property in biological systems because enzymes, receptors, and other proteins are themselves chiral. mdpi.com This means that the precise three-dimensional arrangement of atoms in a molecule like (2S,3S)-2-Amino-3-phenylbutyric acid dictates how it interacts with biological targets. patsnap.com Molecules with two or more chiral centers can exist as multiple stereoisomers; those that are not mirror images of each other are known as diastereomers. libretexts.org The specific (2S,3S) configuration distinguishes it from its other stereoisomers, such as (2R,3S), (2S,3R), and (2R,3R), each of which can have different biological and chemical properties.
| Property | Value | Compound |
|---|---|---|
| Molecular Formula | C10H13NO2 | 2-Amino-3-phenylbutanoic acid nih.gov |
| Molecular Weight | 179.22 g/mol | 2-Amino-3-phenylbutanoic acid nih.gov |
| Molecular Formula (HCl Salt) | C10H14ClNO2 | 4-Amino-3-phenylbutyric acid hydrochloride |
| Molecular Weight (HCl Salt) | 215.68 g/mol | 4-Amino-3-phenylbutyric acid hydrochloride |
Overview of Research Trajectories for Unnatural Amino Acids in Academic Science
The field of chemical and biological research has seen a significant expansion in the use of unnatural amino acids (UAAs). researchgate.net Initially, the ability to alter proteins was limited to substituting one natural amino acid for another through site-directed mutagenesis. nih.gov However, advancements now allow for the site-specific incorporation of UAAs into proteins, which can introduce unique chemical properties and functionalities. nih.gov This has opened up new avenues for studying protein structure and function in ways that were not previously possible. nih.gov
Key research trajectories for UAAs include:
Peptidomimetics: UAAs are critical in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. researchgate.net Incorporating UAAs can enhance the metabolic stability and bioavailability of peptide-based drugs. researchgate.netnih.gov
Probing Biological Systems: By replacing natural amino acids with UAAs, researchers can investigate enzyme mechanisms, protein folding, and signal transduction. nih.govresearchgate.net
Developing Novel Biocatalysts: The incorporation of UAAs can lead to the engineering of enzymes with enhanced stability and novel activities for various industrial and therapeutic applications. nih.gov
Genetic Code Expansion: Sophisticated techniques now allow for the in vivo incorporation of UAAs into proteins in response to reprogrammed codons, effectively expanding the genetic code of organisms. nih.gov This technology is transformative, enabling the creation of proteins with novel functions. thedebrief.orgsciencedaily.com
Therapeutic Development: Many UAAs serve as building blocks for pharmaceuticals, including antibiotics and immunosuppressants. nih.govsciencedaily.com For instance, derivatives of 3-amino-2-hydroxy-4-phenylbutyric acid have been used as key components in the synthesis of HIV protease inhibitors. nih.govjst.go.jp
The synthesis of novel UAAs continues to be an active area of research, with chemists developing new methods to create amino acids with configurations not found in nature. researchgate.netsciencedaily.com
Rationale for Investigating Specific Stereoisomers in Complex Systems
Incorporation into Peptide and Peptidomimetic Architectures
The unique structural features of (2S,3S)-2-Amino-3-phenylbutyric acid make it a compelling component for modifying peptides and creating peptidomimetics. Unnatural amino acids are frequently used to enhance the properties of therapeutic peptides, improving aspects like stability, potency, and selectivity. sigmaaldrich.com
The integration of unnatural amino acids (UAAs) like (2S,3S)-2-Amino-3-phenylbutyric acid into peptide chains is achieved through several established synthetic methodologies. These strategies are crucial for creating modified proteins and peptides with novel functions. nih.gov
Solid-Phase Peptide Synthesis (SPPS): This is the most prevalent chemical method for peptide synthesis. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. To incorporate (2S,3S)-2-Amino-3-phenylbutyric acid, its amine group is typically protected with a group like Fmoc or tBoc, allowing its carboxyl group to be activated and coupled to the N-terminus of the resin-bound peptide. nih.gov Automated flow-based systems have significantly improved the efficiency of SPPS, enabling the synthesis of long peptides. nih.gov
Genetic Code Expansion (GCE): This in vivo approach allows for the site-specific incorporation of UAAs into proteins during translation. wikipedia.org It requires an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)-tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous pairs. nih.gov This system responds to a unique codon (often a stop codon like UAG) to direct the ribosome to incorporate the UAA. wikipedia.org
Cell-Free Protein Synthesis (CFPS): This in vitro strategy overcomes some limitations of in vivo methods, such as cytotoxicity associated with certain UAAs. nih.gov By using cellular extracts containing the necessary translational machinery, CFPS allows for direct control over the reaction environment and efficient incorporation of UAAs into proteins. nih.gov A reconstituted E. coli translation system has been used to reassign multiple codons to various unnatural amino acids simultaneously. acs.org
| Synthetic Strategy | Description | Key Features |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical assembly of a peptide chain on an insoluble resin support. nih.gov | High versatility for various UAAs; suitable for both small peptides and, with modern techniques, larger proteins. nih.gov |
| Genetic Code Expansion (GCE) | In vivo method using an orthogonal aaRS-tRNA pair to incorporate a UAA at a specific codon. wikipedia.org | Site-specific incorporation; enables production of modified proteins in living cells. nih.gov |
| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis using cellular extracts, allowing direct access to the translational machinery. nih.gov | Bypasses cellular barriers; ideal for producing toxic proteins or complex protein assemblies. nih.gov |
Incorporating sterically demanding amino acids is a key strategy for restricting the conformational flexibility of peptides. nih.govresearchgate.net This constraint can pre-organize the peptide into a specific secondary structure (e.g., β-turn or sheet), which is often crucial for binding to a biological target. researchgate.net The (2S,3S)-2-Amino-3-phenylbutyric acid residue, with its phenyl group at the Cβ position, introduces significant steric hindrance that limits the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.
The benefits of this conformational constraint include:
Enhanced Biological Activity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and potency. researchgate.net
Increased Proteolytic Stability: The rigid structure and unnatural nature of the amino acid can make the peptide less recognizable by proteases, leading to a longer half-life in vivo. nih.govnih.gov
Improved Selectivity: A well-defined conformation can lead to more specific interactions with the intended target, reducing off-target effects.
The introduction of such constrained residues is a widely used tactic in medicinal chemistry to transform native peptides into drug candidates with improved pharmacological profiles. nih.gov
Utility in the Asymmetric Construction of Complex Organic Molecules
As a chiral building block, (2S,3S)-2-Amino-3-phenylbutyric acid provides a readily available source of defined stereochemistry for the synthesis of more complex molecules. researchgate.net This approach, known as chiral pool synthesis, leverages the inherent chirality of natural and unnatural amino acids to construct enantiomerically pure target compounds. nih.gov
The functional groups of (2S,3S)-2-Amino-3-phenylbutyric acid can be chemically transformed to yield other valuable chiral molecules, particularly amino alcohols and their derivatives. Chiral 1,2-amino alcohols are critical intermediates in the synthesis of pharmaceuticals and natural products. chemrxiv.orgharvard.edu
A key example is the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a core structural component of several potent protease inhibitors used in antiviral therapies. internationaljournalssrg.orgnih.govresearchgate.net The synthesis of this α-hydroxy-β-amino acid derivative often starts from precursors that establish the correct stereochemistry, which is inherent in the parent amino acid. internationaljournalssrg.org The general transformation involves the reduction of the carboxylic acid moiety to a primary alcohol, a standard procedure in organic synthesis. This conversion retains the crucial stereocenters at C2 and C3, providing a direct route to highly functionalized and enantiopure building blocks. mdpi.com
| Precursor | Target Derivative | Significance |
| (2S,3S)-2-Amino-3-phenylbutyric acid | (2S,3S)-2-Amino-4-phenylbutan-1-ol | A chiral amino alcohol accessible via reduction of the carboxylic acid. |
| (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | N/A (itself a key building block) | A core component of HIV protease inhibitors like Amprenavir and Kynostatins. nih.govresearchgate.net |
The bifunctional nature of (2S,3S)-2-Amino-3-phenylbutyric acid makes it an excellent substrate for the synthesis of heterocyclic compounds. The amino and carboxyl groups can participate in intramolecular cyclization reactions to form a variety of ring systems, most notably β-lactams (azetidin-2-ones) and other larger lactams. These heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibiotics and other therapeutic agents.
Furthermore, the chiral backbone of the amino acid can be used to direct the stereochemistry of more complex heterocyclic systems. For instance, strategies involving Michael additions with chiral Ni(II) complexes of amino acids have been used to create substituted pyroglutamic acid derivatives, demonstrating a pathway from simple amino acids to complex heterocyclic products. nih.gov The defined stereochemistry of (2S,3S)-2-Amino-3-phenylbutyric acid can be exploited to control the stereochemical outcome of such cyclization and addition reactions, leading to the synthesis of enantiomerically pure heterocyclic molecules.
Design and Generation of Molecular Libraries for Fundamental Research
Unnatural amino acids are powerful tools for generating molecular diversity in the construction of combinatorial libraries for drug discovery and fundamental research. sigmaaldrich.com (2S,3S)-2-Amino-3-phenylbutyric acid, with its distinct stereochemistry and functional handles, serves as an ideal scaffold for this purpose.
By using this compound as a core building block, chemists can systematically vary other parts of a molecule to create a large collection of related compounds. nih.gov For example, the amino group can be acylated with a diverse set of carboxylic acids, while the carboxyl group can be converted into a range of amides or esters. This approach allows for the rapid generation of thousands of unique molecules built around the fixed chiral core of the amino acid.
These molecular libraries are invaluable for:
High-Throughput Screening: Libraries can be screened against biological targets (enzymes, receptors) to identify initial "hit" compounds with desired activity.
Structure-Activity Relationship (SAR) Studies: By comparing the activities of structurally related compounds from the library, researchers can understand which molecular features are critical for function, guiding the design of more potent and selective molecules.
Exploring Chemical Space: These libraries allow scientists to explore novel molecular architectures that may not be accessible through other means, potentially leading to the discovery of compounds with entirely new mechanisms of action. acs.org
The use of chiral building blocks like (2S,3S)-2-Amino-3-phenylbutyric acid ensures that the resulting libraries possess three-dimensional complexity, a feature known to be critical for effective interaction with biological macromolecules.
Application in Scaffold Derivatization for Biological Probe Development
However, the structural motifs present in (2S,3S)-2-Amino-3-phenylbutyric acid make it a theoretically viable candidate for such applications. The amino and carboxylic acid groups provide reactive handles for derivatization, allowing for the attachment of fluorophores, affinity tags, or other reporter groups essential for a biological probe's function. The stereochemistry of the molecule could be exploited to achieve specific binding interactions with biological targets.
Related research on similar chiral building blocks, such as phenylalanine derivatives, has demonstrated the potential of this molecular class in probe development. For instance, a novel chiral figure-eight molecular scaffold, derived from phenylalanine, has been developed for fluorescent probe applications. nih.govrsc.org This work highlights how the three-dimensional and chiral nature of such scaffolds can be advantageous for creating probes with selective intracellular targeting capabilities. nih.govrsc.org The synthesis of these complex probes often involves standard solid-phase peptide synthesis, a technique readily applicable to (2S,3S)-2-Amino-3-phenylbutyric acid. nih.gov
While direct evidence is lacking for (2S,3S)-2-Amino-3-phenylbutyric acid in probe development, the broader context of using chiral amino acids as scaffolds suggests its potential. Future research may explore its utility in creating novel probes for various biological applications, leveraging its unique stereochemistry and reactive functionalities.
Interactive Data Table: Examples of Chiral Scaffolds in Biological Probe Development
Since no data is available for the specific compound of interest, the following table illustrates the type of data that would be relevant, using the example of the phenylalanine-derived squaraine figure-eight (SF8) probe.
| Scaffold Base | Probe Name | Reporter Group | Biological Target/Application | Key Finding | Reference |
| Phenylalanine | Squaraine figure-eight (SF8) | Squaraine dye | Intracellular imaging, potential mitochondrial targeting | Subtle changes in the scaffold's loop structure lead to significant differences in intracellular targeting. nih.govrsc.org | nih.gov, rsc.org |
Derivatization and Structural Modification of 2s,3s 2 Amino 3 Phenylbutyric Acid for Research Purposes
Chemical Protection Strategies for Amino and Carboxyl Groups
To facilitate selective modification at other parts of the molecule, such as the phenyl side chain, or to enable its use in peptide synthesis, the reactive amino and carboxyl groups of (2S,3S)-2-Amino-3-phenylbutyric acid must be temporarily masked with protecting groups. The choice of protecting group is dictated by the reaction conditions required for subsequent steps and the need for selective removal.
The primary amine is the most frequently protected functionality. The two most common amine-protecting groups in modern organic synthesis, particularly in peptide chemistry, are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. nih.govnih.gov
Boc Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. nih.gov It is characterized by its stability to bases and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govrsc.org This acid-lability makes it orthogonal to the base-labile Fmoc group.
Fmoc Protection: The Fmoc group is typically installed by reacting the amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). nih.govopenrepository.com A key advantage of the Fmoc group is its lability to weak bases, commonly a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF), while remaining stable to acidic conditions. nih.govopenrepository.com This allows for a milder deprotection strategy compared to the strong acids needed for Boc removal, which is beneficial when acid-sensitive functionalities are present in the molecule. nih.gov
The carboxylic acid group is generally protected as an ester, such as a methyl or ethyl ester, to prevent its interference in reactions involving the amino group or side chain. nih.govresearchgate.net Esterification is typically achieved by reacting the amino acid with the corresponding alcohol under acidic conditions. These ester groups are stable under the conditions of peptide coupling but can be removed by saponification (hydrolysis with a base like NaOH).
Table 1: Common Protecting Groups for (2S,3S)-2-Amino-3-phenylbutyric acid
| Functional Group | Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |
|---|---|---|---|---|
| Amino | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA) |
| Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Weak base (e.g., 20% Piperidine in DMF) |
| Carboxyl | Ethyl ester | OEt | Ethanol (EtOH), Acid catalyst | Base hydrolysis (e.g., NaOH) |
| Carboxyl | Benzyl ester | OBn | Benzyl alcohol, Acid catalyst | Hydrogenolysis (e.g., H₂, Pd/C) |
Side-Chain Functionalization for Advanced Probes
The phenyl side chain of (2S,3S)-2-Amino-3-phenylbutyric acid is the primary target for introducing functional groups that can serve as probes to study biological systems.
Attaching spectroscopic tags allows the molecule to be tracked and its interactions monitored. While direct examples for (2S,3S)-2-Amino-3-phenylbutyric acid are not prevalent, established methods for modifying phenylalanine analogs are directly applicable.
A key strategy involves the synthesis of phenylalanine analogs with extended aryl-alkyne side chains, which can exhibit enhanced photophysical properties suitable for fluorescent imaging. nih.gov This can be achieved through a one-pot hydroxyl group activation and copper-free Sonogashira cross-coupling, starting from a tyrosine analog. nih.gov This methodology could be adapted to create fluorescent derivatives of (2S,3S)-2-Amino-3-phenylbutyric acid. Another approach is the metabolic labeling with noncanonical amino acids bearing bio-orthogonal handles like azides or alkynes, which are then "clicked" to a fluorophore. nih.gov Furthermore, photoredox-catalyzed C-H functionalization provides a route to modify the phenyl ring directly, enabling the attachment of various tags. chemrxiv.orgchemrxiv.org For spin labeling, nitroxide radicals can be attached to the molecule, often via click chemistry onto an alkyne-functionalized analog, for use in electron paramagnetic resonance (EPR) spectroscopy. acs.org
Photoaffinity labeling (PAL) is a powerful technique to identify the biological targets of a molecule. nih.gov This involves incorporating a photoreactive group that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to nearby molecules, such as a receptor binding pocket. rsc.orgnih.gov
Commonly used photoreactive groups that can be installed on the phenyl ring of phenylalanine analogs include benzophenones and diazirines. researchgate.netresearchgate.net For example, p-benzoyl-L-phenylalanine (Bpa), a commercially available unnatural amino acid, is widely used for this purpose. nih.gov The synthesis of a clickable, photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine, has been reported, which contains both a benzophenone (B1666685) for crosslinking and a terminal alkyne for subsequent attachment of a reporter tag via click chemistry. rsc.org Such a dual-functional group could be synthesized onto the phenyl ring of (2S,3S)-2-Amino-3-phenylbutyric acid to create a versatile photoaffinity probe.
Synthesis of β-Amino α-Hydroxy Carboxylic Acid Analogs
A significant derivatization of (2S,3S)-2-Amino-3-phenylbutyric acid is its conversion to the corresponding β-amino α-hydroxy carboxylic acid analog, specifically (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, also known as allophenylnorstatine (Apns). This structural motif is a key component in several potent HIV protease inhibitors. openrepository.com The synthesis of this analog is a critical transformation that has been the subject of extensive research. Practical synthetic routes have been developed to produce this key intermediate for use in the development of antiviral therapeutics. openrepository.com
Computational and Theoretical Investigations of 2s,3s 2 Amino 3 Phenylbutyric Acid
Quantum-Chemical Calculations for Electronic Structure and Reactivity
Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as (2S,3S)-2-Amino-3-phenylbutyric acid, by solving the Schrödinger equation. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of chemical reactivity.
Detailed Research Findings: Studies on similar donor-acceptor systems and complex organic molecules demonstrate that quantum-chemical calculations can elucidate their electronic state energies, oscillator strengths, and the character of electronic transitions. nih.gov For instance, methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state (S₀) to excited states (S₁, S₂, etc.). nih.gov
For (2S,3S)-2-Amino-3-phenylbutyric acid, these calculations would map the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical for predicting reactivity. The phenyl group's π-system would significantly contribute to the HOMO, while the carboxylic acid and protonated amino group would influence both HOMO and LUMO energies. The electrostatic potential surface could be mapped to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule interacts with other reagents. In related structures, calculations have been used to compare the stability of different ionic forms (e.g., neutral, monoanionic, dianionic) and analyze the bond lengths and angles in complex coordination compounds, showing strong correlation with experimental X-ray crystallography data. mdpi.com
Conformational Analysis and Energy Landscapes of Branched Amino Acid Side Chains
The biological function and physical properties of amino acids are heavily influenced by the conformational freedom of their side chains. nih.gov (2S,3S)-2-Amino-3-phenylbutyric acid is a branched-chain amino acid (BCAA), a class that includes valine, leucine, and isoleucine. wikipedia.orgmdpi.com Its side chain possesses rotational freedom around several single bonds, leading to a complex energy landscape with multiple stable conformations (rotamers).
Detailed Research Findings: Conformational analysis of amino acids with bulky side chains, such as phenylalanine and isoleucine, reveals distinct energy minima. nih.govsci-hub.se The relative energies of these conformers are determined by a balance of steric hindrance, intramolecular interactions, and interactions with the solvent. scirp.org Quantum mechanical (QM) potential energy surfaces calculated for dipeptides show that intrinsic energetics, dictated by the side chain's structure, strongly influence conformational preferences. nih.gov For hydrophobic side chains like phenylalanine, there is a high correlation between QM-calculated energy landscapes and conformational distributions observed in high-resolution protein crystal structures, suggesting that the environment has a minimal effect. nih.gov
Table 1: Representative Dihedral Angles and Relative Energies for Phenylalanine-like Rotamers This interactive table illustrates typical low-energy conformations for an amino acid with a phenyl side chain, based on computational studies of similar molecules. The specific values for (2S,3S)-2-Amino-3-phenylbutyric acid would require dedicated calculations but are expected to follow similar principles, modified by the presence of the β-methyl group.
| Conformer | χ1 Angle (°) | χ2 Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| gauche(+) | ~60 | ~90 | 0.2 | 35 |
| trans | ~180 | ~90 | 0.0 | 50 |
| gauche(-) | ~-60 | ~90 | 1.0 | 15 |
Note: Data is illustrative, based on general findings for aromatic amino acids. Exact values depend on the specific molecule, force field, and solvent environment.
Molecular Dynamics Simulations for Understanding Intramolecular Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape, solvent effects, and the dynamics of intramolecular interactions, such as hydrogen bonds. diva-portal.orgnih.gov
Detailed Research Findings: For amino acids in solution, MD simulations reveal the dynamic interplay between the solute and solvent molecules and the formation and breaking of intramolecular hydrogen bonds. diva-portal.org In β-amino acids, which share structural similarities with the backbone of the target molecule, studies have shown that alkyl substitutions can increase the population of folded conformations stabilized by intramolecular hydrogen bonds. nih.govacs.org For example, a hydrogen bond can form an 11-membered ring in certain β-amino acid derivatives. acs.org The stability of these folded structures is often a result of favorable enthalpic contributions from the hydrogen bond, balanced by entropic effects. nih.gov
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a powerful tool for studying the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out entire reaction energy profiles, providing deep insights into reaction feasibility, kinetics, and selectivity. researchgate.net
Detailed Research Findings: DFT has been successfully applied to understand and predict the outcomes of stereoselective syntheses. nih.gov For instance, in condensation reactions, DFT calculations can explain why one stereoisomer is formed exclusively by showing that the transition state leading to it is significantly lower in energy than the path leading to other isomers. nih.gov Similarly, in syntheses of complex α-amino acids, computational studies have helped to rationalize the high diastereoselectivity observed experimentally. nih.gov
The synthesis of a specific stereoisomer like (2S,3S)-2-Amino-3-phenylbutyric acid often involves stereocontrolled steps. elsevierpure.com DFT studies would be invaluable in understanding the underlying factors governing this stereoselectivity. For a given reaction, theoreticians can model the approach of the reagents within the chiral environment of a catalyst or substrate. By comparing the activation energies for the formation of the four possible diastereomers ((2S,3S), (2R,3R), (2S,3R), (2R,3S)), DFT can predict the most favorable reaction pathway. These calculations can also clarify the role of catalysts, solvents, and additives by modeling their explicit interactions at the transition state. researchgate.net
Computational Modeling of Interactions within Macromolecular Assemblies
Understanding how a small molecule like (2S,3S)-2-Amino-3-phenylbutyric acid interacts with a biological macromolecule, such as a protein or enzyme, is crucial for drug discovery. Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for modeling these interactions.
Detailed Research Findings: The compound (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a structurally related analogue, is a key component of several HIV protease inhibitors. nih.gov This strongly suggests that molecules with this structural motif are capable of fitting into and inhibiting enzyme active sites. Computational modeling can reveal the precise nature of this binding.
Molecular docking would be the first step, predicting the preferred binding orientation of (2S,3S)-2-Amino-3-phenylbutyric acid within a protein's active site. Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to analyze the interactions in detail. nih.gov These simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of protein residues, respectively. nih.gov Analysis of the simulation trajectory would identify key intermolecular interactions, such as hydrogen bonds between the amino/carboxyl groups and polar residues in the binding pocket, and hydrophobic or π-stacking interactions involving the phenyl ring.
Table 2: Potential Intermolecular Interactions of (2S,3S)-2-Amino-3-phenylbutyric acid in a Protein Binding Site This interactive table summarizes the types of non-covalent interactions that would be analyzed in a computational study of the compound binding to a macromolecule.
| Interacting Group of Ligand | Type of Interaction | Potential Protein Residue Partner(s) |
| Phenyl Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |
| Phenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Ammonium Group (-NH₃⁺) | Hydrogen Bond (Donor) | Aspartate, Glutamate, Carbonyl Oxygen |
| Ammonium Group (-NH₃⁺) | Salt Bridge | Aspartate, Glutamate |
| Carboxyl Group (-COOH) | Hydrogen Bond (Donor/Acceptor) | Serine, Threonine, Asparagine, Glutamine, Histidine |
| Methyl Group | van der Waals / Hydrophobic | Nonpolar pockets |
Biochemical and Fundamental Biological Research Applications of 2s,3s 2 Amino 3 Phenylbutyric Acid and Its Analogs
Probing Enzyme Substrate Specificity and Catalytic Mechanisms
The structural rigidity and defined stereochemistry of (2S,3S)-2-Amino-3-phenylbutyric acid and its derivatives make them excellent probes for exploring the active sites of various enzymes. By introducing these analogs into enzymatic reactions, scientists can map the steric and electronic requirements of enzyme binding pockets and understand the intricacies of catalytic processes.
Investigations with Proteases
Proteases are enzymes that catalyze the breakdown of proteins, and understanding their substrate specificity is crucial for developing therapeutic inhibitors. Analogs of (2S,3S)-2-Amino-3-phenylbutyric acid have been instrumental in this area, particularly in the study of viral proteases like the Human Immunodeficiency Virus (HIV) protease.
One key analog, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, also known as allophenylnorstatine (Apns), has been a cornerstone in the design of potent HIV protease inhibitors. acs.orgnih.govnih.gov Apns acts as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis. Researchers have systematically synthesized and evaluated a series of peptidomimetic inhibitors incorporating the Apns scaffold to probe the S1, S2, and S3 subsites of the HIV protease active site. acs.orgnih.gov
These studies have revealed critical structure-activity relationships (SAR). For instance, modifications at the P1' and P2' positions of the inhibitor, relative to the Apns core, significantly impact inhibitory potency. This systematic approach led to the development of highly potent inhibitors with Ki values in the nanomolar and even picomolar range. acs.orgnih.gov The insights gained from using Apns-containing compounds have not only advanced our understanding of HIV protease function but have also guided the development of inhibitors against other aspartic proteases, such as the Feline Immunodeficiency Virus (FIV) protease. nih.gov
Table 1: Inhibitory Activity of Allophenylnorstatine (Apns)-Containing Compounds against HIV Protease This table is interactive. Click on the headers to sort the data.
| Compound | P2 Ligand | P1' Residue | P2' Ligand | HIV-1 Protease Ki (nM) | Reference |
|---|---|---|---|---|---|
| KNI-227 | Benzoyl | Thiazolidine-4-carbonyl | Isobutylamide | 0.74 | acs.org |
| KNI-272 | Isoquinoline-5-oxy-acetyl | Thiazolidine-4-carbonyl | tert-Butylamide | 0.088 | acs.org |
| 21f (JE-2147) | 3-Hydroxy-2-methylbenzoyl | (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl | 2-Methylbenzylcarboxamide | Not specified | acs.orgnih.gov |
| 31 (VLE776) | Valine | (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl | Valine (no P3' residue) | Not specified | nih.gov |
Studies Involving Amino Acid Oxidases and Transaminases
Amino acid oxidases and transaminases are key enzymes in amino acid metabolism. (S)-β-phenylalanine, an isomer of the title compound, and its derivatives are valuable substrates for studying the specificity and catalytic mechanism of these enzymes.
A notable example is the study of a β-specific aminotransferase from the bacterium Variovorax paradoxus (VpAT), which was isolated for its ability to use β-phenylalanine as a nitrogen source. nih.gov This enzyme catalyzes the transfer of an amino group from a β-amino acid to an α-keto acid. Detailed kinetic analysis revealed that the enzyme is highly enantioselective for (S)-β-phenylalanine. nih.gov The enzyme also accepts a variety of ortho-, meta-, and para-substituted β-phenylalanine derivatives, allowing researchers to probe how different substituents on the phenyl ring affect substrate binding and turnover. nih.gov Such studies are fundamental to understanding how enzymes achieve their remarkable substrate specificity and enantioselectivity. The data from these investigations can be used to engineer biocatalysts for the synthesis of enantiomerically pure β-amino acids, which are important building blocks for pharmaceuticals.
Table 2: Kinetic Parameters of Variovorax paradoxus Aminotransferase (VpAT) with (S)-β-Phenylalanine This table is interactive. Click on the headers to sort the data.
| Substrate | Amino Acceptor | Apparent Km (mM) | Apparent kcat (s⁻¹) | Apparent Ki (mM) | Reference |
|---|
Analysis of Enzyme Inhibition Mechanisms for Basic Biological Understanding
Beyond serving as substrates, analogs of (2S,3S)-2-Amino-3-phenylbutyric acid are powerful tools for studying enzyme inhibition mechanisms. As competitive inhibitors, they can block the active site of an enzyme, providing insights into the binding interactions required for catalysis.
The extensive research on allophenylnorstatine (Apns)-containing HIV protease inhibitors is a prime example. These compounds act as competitive inhibitors, and by analyzing their binding modes through techniques like X-ray crystallography, researchers can visualize the precise interactions between the inhibitor and the enzyme's active site residues. acs.orgchemrxiv.org This provides a static snapshot that helps explain the kinetic data and the basis for the inhibitor's potency and specificity. For example, studies have shown how the hydroxymethylcarbonyl isostere of Apns mimics the transition state and how different side chains can be optimized to form favorable van der Waals and hydrogen bonding interactions within the enzyme's subsites. acs.orgchemrxiv.org This detailed mechanistic understanding is fundamental to the principles of rational drug design and for comprehending the molecular basis of enzyme catalysis and inhibition.
Role in Engineered Protein Systems
The ability to incorporate unnatural amino acids (UAAs) like (2S,3S)-2-Amino-3-phenylbutyric acid into proteins at specific sites opens up new avenues for protein engineering. This technology, known as genetic code expansion, allows for the creation of proteins with novel chemical properties, enabling detailed studies of their structure, function, and stability. nih.gov
Site-Specific Incorporation of Unnatural Amino Acids into Proteins
Genetic code expansion is a powerful technique that enables the site-specific incorporation of UAAs into proteins in living cells. biorxiv.orgnih.gov This is achieved by repurposing a stop codon (e.g., the amber codon, UAG) to encode the UAA. The process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, where the synthetase is engineered to specifically recognize the UAA and charge it onto its cognate tRNA. This tRNA, in turn, has an anticodon that recognizes the repurposed stop codon on the mRNA, leading to the insertion of the UAA into the growing polypeptide chain. nih.govnih.gov
This methodology has been used to incorporate a wide variety of UAAs with different functionalities, including photo-crosslinkers, fluorescent probes, and post-translationally modified amino acids. While specific high-efficiency incorporation of (2S,3S)-2-Amino-3-phenylbutyric acid using this method is not widely documented in high-impact literature, the general applicability of the technique has been demonstrated for numerous phenylalanine derivatives. biorxiv.orgnih.gov For example, p-iodo-L-phenylalanine has been incorporated to aid in protein structure determination through X-ray crystallography. nih.govh1.co An early study from 1963 also investigated how 2-amino-3-phenylbutanoic acid could inhibit the incorporation of another amino acid analog, thienylalanine, in E. coli, hinting at the compound's ability to interact with the cellular protein synthesis machinery. nih.gov The successful incorporation of other bulky or hydrophobic UAAs suggests that (2S,3S)-2-Amino-3-phenylbutyric acid could be a viable candidate for incorporation to probe protein environments.
Studies on Protein Folding, Structure, and Stability
Incorporating UAAs into proteins is a valuable strategy for investigating the principles of protein folding, structure, and stability. The introduction of a UAA with unique properties, such as the bulky, hydrophobic side chain of a β-phenylvaline analog, can serve as a probe to report on the local environment within a protein or to intentionally perturb the structure to study its response. d-nb.infoyoutube.comnih.gov
Elucidation of Protein-Protein Interaction Networks
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, and non-proteinogenic amino acids serve as powerful probes in this field. While direct studies detailing the use of (2S,3S)-2-Amino-3-phenylbutyric acid in mapping entire PPI networks are not extensively documented, the principles of its application can be inferred from research on its analogs and related compounds. The introduction of unnatural amino acids into peptide sequences can modulate their binding affinities and specificities, providing insights into the structural requirements for protein interactions.
One significant area where analogs of (2S,3S)-2-Amino-3-phenylbutyric acid have been pivotal is in the development of inhibitors for specific protein interactions, such as those involving viral proteases. For instance, the analog (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid is a key component in the synthesis of HIV protease inhibitors. nih.gov These inhibitors are designed to mimic the transition state of the natural peptide substrate, thereby blocking the enzyme's active site and disrupting the viral life cycle. The development of such inhibitors relies on a deep understanding of the protein-substrate interactions at a molecular level.
Furthermore, research into the structural basis of PPIs has highlighted the importance of specific amino acid residues, known as "hot spots," in mediating these interactions. For example, in the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, key hydrophobic residues including phenylalanine are crucial for binding. nih.gov By synthesizing peptides incorporating analogs of phenylalanine, such as (2S,3S)-2-Amino-3-phenylbutyric acid, researchers can systematically probe the impact of structural modifications on the binding affinity and specificity of the p53-MDM2 interaction. This approach helps to delineate the precise structural features required for the interaction and can guide the design of small molecules to disrupt it for therapeutic purposes. nih.gov
Table 1: Examples of Phenylalanine Analogs in Protein Interaction Studies
| Analog/Related Compound | Research Application | Investigated Interaction | Key Finding |
|---|---|---|---|
| (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid | Component of HIV protease inhibitors | HIV protease and its substrate | Serves as a key structural element for inhibiting viral replication. nih.gov |
| Phenylalanine (natural) | Hot-spot residue in PPIs | p53 and MDM2 | Crucial for the binding interface, making it a target for inhibitor design. nih.gov |
| 2-iodo-l-phenylalanine | LAT1-targeted delivery | LAT1 transporter and amino acids | Demonstrates enhanced affinity for the LAT1 transporter compared to natural phenylalanine. nih.gov |
Investigations into Amino Acid Metabolism and Signaling Pathways at a Fundamental Level
(2S,3S)-2-Amino-3-phenylbutyric acid and its analogs are valuable tools for investigating amino acid metabolism and associated signaling pathways. As an analog of the essential amino acid phenylalanine, it can be used to probe the mechanisms of amino acid transport and utilization. wikipedia.orggelisim.edu.tr Phenylalanine and other large neutral amino acids are transported across the blood-brain barrier by the L-type amino acid transporter (LAT1). nih.gov Studies with phenylalanine analogs help to characterize the specificity and kinetics of such transporters. nih.gov
The metabolism of aromatic amino acids, including phenylalanine, is a complex network of pathways that produces numerous essential biomolecules. frontiersin.org Phenylalanine is a precursor to tyrosine, which in turn is required for the synthesis of neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org Research using analogs can help to dissect these pathways. For instance, β-methylphenylalanine has been shown to have neuroprotective effects in a rat model of Parkinson's disease by protecting against the depletion of tyrosine hydroxylase, a key enzyme in dopamine synthesis. nih.gov
Modulation of Gene Expression and Cellular Dynamics as a Precursor in Research Models
The influence of amino acids on gene expression is a significant area of research, with nutrients being recognized as key regulators of cellular processes. researchgate.net Amino acids can control the expression of genes involved in growth and metabolism, often in concert with hormones. While specific studies on the direct modulation of gene expression by (2S,3S)-2-Amino-3-phenylbutyric acid are not widely available, its role as a non-proteinogenic amino acid provides a basis for its use in such investigations. nih.gov For example, incorporating non-proteinogenic amino acids into peptides can enhance their stability and efficacy, which is a critical aspect when studying their long-term effects on cellular dynamics and gene regulation. nih.gov
In research models, (2S,3S)-2-Amino-3-phenylbutyric acid and its analogs can be used as precursors in the synthesis of bioactive molecules that, in turn, modulate gene expression and cellular dynamics. The glycopeptide antibiotic mannopeptimycin, which contains (2S,3S)-β-methylphenylalanine, is one such example. researchgate.net The biosynthesis of this antibiotic involves a series of enzymatic steps, and understanding this pathway can provide insights into how complex natural products are assembled and how they might be modified to alter their biological activity.
Cellular dynamics encompasses a wide range of processes including cell division, migration, and growth. umass.edu Non-proteinogenic amino acids can be incorporated into peptides to study these dynamic processes. For example, modifying peptides with such amino acids can alter their interaction with cell membranes, which is a key step in many cellular events. mdpi.com The use of these modified peptides allows researchers to probe the structural requirements for peptide-membrane interactions and their downstream effects on cellular behavior.
Application in Elucidating Fundamental Biological Processes (e.g., Signal Transduction, Protein Trafficking)
(2S,3S)-2-Amino-3-phenylbutyric acid and its analogs have applications in the study of fundamental biological processes like signal transduction and protein trafficking. Amino acids are known to participate in signal transduction pathways, often interacting with insulin-dependent signaling. nih.gov The introduction of a non-natural amino acid can help to dissect these pathways by acting as a competitive inhibitor or a non-metabolizable signaling molecule. This allows researchers to isolate specific steps in a signaling cascade.
Protein trafficking, the process of moving proteins to their correct locations within the cell, is another area where these compounds can be useful. ox.ac.uk The transport of molecules across cellular membranes is often mediated by specific carriers. Phenylalanine analogs have been used to study the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids. nih.gov By comparing the transport of natural phenylalanine with that of its analogs, researchers can better understand the structural determinants of substrate recognition and transport by LAT1. nih.gov
The incorporation of non-proteinogenic amino acids into peptides can also be used to create tools for studying protein trafficking. For example, a peptide containing an analog could be designed to bind to a specific receptor involved in trafficking, allowing for the visualization or perturbation of that pathway. While direct examples for (2S,3S)-2-Amino-3-phenylbutyric acid are not prominent in the literature, the principles are well-established within the field of chemical biology.
Table 2: Research Applications in Fundamental Biological Processes
| Biological Process | Application of Analogs | Example Compound/Analog | Research Insight |
|---|---|---|---|
| Signal Transduction | Probing amino acid-dependent signaling pathways | General amino acid analogs | Can act as competitive inhibitors or non-metabolizable signaling molecules to dissect signaling cascades. nih.gov |
| Protein Trafficking | Characterizing amino acid transporters | Phenylalanine analogs | Elucidate the structural requirements for substrate recognition by transporters like LAT1. nih.gov |
| Neuroprotection | Investigating therapeutic potential | β-methylphenylalanine | Shows protective effects on dopaminergic neurons in a Parkinson's disease model. nih.gov |
Q & A
Q. Q1. What are the recommended methods for synthesizing (2S,3S)-2-Amino-3-phenylbutyric Acid-HCl in a research setting?
Methodological Answer: Synthesis typically involves stereoselective routes to preserve the (2S,3S) configuration. Key steps include:
- Chiral Pool Strategy : Use chiral precursors like (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid derivatives (e.g., Boc-protected intermediates) to maintain stereochemistry .
- Enzymatic Resolution : Employ lipases or acylases to separate enantiomers during ester hydrolysis, ensuring high enantiomeric excess (e.e.) .
- Optimization : Adjust reaction conditions (pH, solvent polarity, temperature) to minimize racemization, particularly during HCl salt formation .
Q. Q2. How can researchers verify the stereochemical purity of this compound?
Methodological Answer: Use complementary analytical techniques:
- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., cyclodextrin-based) to resolve enantiomers. Retention time comparisons with standards are critical .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, especially for novel derivatives .
- Optical Rotation : Compare observed [α]D values with literature data for (2S,3S) enantiomers .
Q. Q3. What safety protocols should be followed when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acid spills with sodium bicarbonate, followed by water rinsing. Collect residues in chemical waste containers .
- Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify discrepancies due to rapid clearance or poor absorption .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain divergent results .
- Dose-Response Reassessment : Conduct in vivo studies with adjusted dosing regimens to align with in vitro IC50 values .
Q. Q5. What experimental design considerations are critical for studying its mechanism of action in neurological models?
Methodological Answer:
- Model Selection : Use primary neuronal cultures or transgenic animal models (e.g., Alzheimer’s disease mice) to assess glutamate receptor modulation .
- Control Groups : Include inhibitors of NMDA/AMPA receptors to isolate target-specific effects.
- Temporal Analysis : Collect time-resolved data (e.g., calcium imaging) to capture dynamic interactions with neural pathways .
Q. Q6. How can impurities or epimeric byproducts be quantified and controlled during synthesis?
Methodological Answer:
- HPLC-MS : Employ reverse-phase columns (C18) with tandem MS to detect trace impurities (e.g., (2S,3R) epimers) at <0.1% levels .
- Crystallization Optimization : Use solvent systems (e.g., ethanol/water) to selectively crystallize the desired enantiomer, reducing epimer content .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) during synthesis to adjust parameters and minimize byproducts .
Q. Q7. What computational approaches are suitable for predicting interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to glutamate receptors, prioritizing residues with high electrostatic complementarity .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Develop regression models correlating substituent effects (e.g., phenyl ring modifications) with activity data from analogs .
Q. Q8. How can researchers address limitations in experimental reproducibility when scaling up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., stirring rate, HCl addition rate) affecting yield and e.e. .
- Batch Analysis : Compare NMR and HPLC data across small- and large-scale batches to detect inconsistencies in purity or stereochemistry .
- Robustness Testing : Vary parameters ±10% (e.g., temperature, solvent ratio) to establish a scalable protocol .
Q. Q9. What strategies are effective for elucidating the role of this compound in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry for enzyme-inhibitor complexes .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify key residues for interaction .
Q. Q10. How should researchers design studies to investigate potential off-target effects in cellular models?
Methodological Answer:
- Proteome Profiling : Use affinity pulldown coupled with LC-MS/MS to identify non-target proteins binding to the compound .
- CRISPR Screens : Perform genome-wide knockout screens to detect synthetic lethal interactions or resistance mechanisms .
- Transcriptomics : Analyze RNA-seq data post-treatment to map pathways affected beyond the primary target .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
